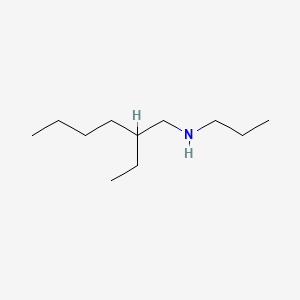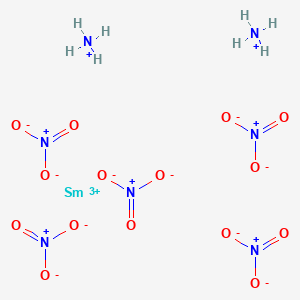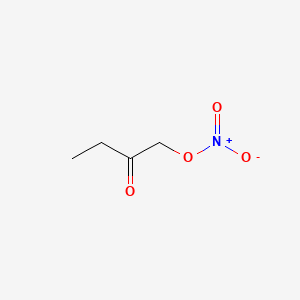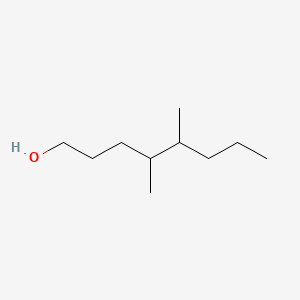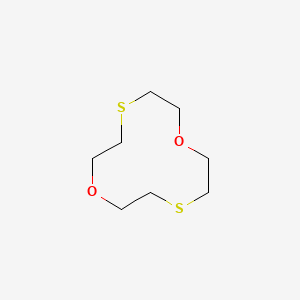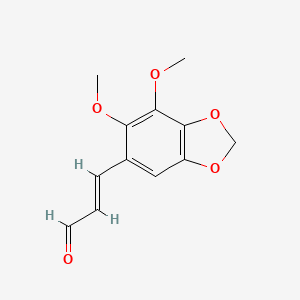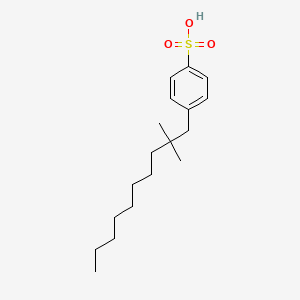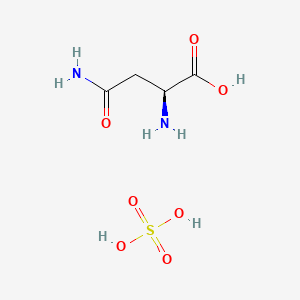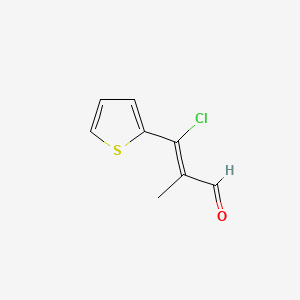
Butyl decyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl decyl adipate is an ester derived from adipic acid and butyl and decyl alcohols. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its low toxicity and biodegradability, making it an environmentally friendly alternative to traditional plasticizers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl decyl adipate is synthesized through the esterification of adipic acid with butyl and decyl alcohols. The reaction typically involves heating adipic acid with the alcohols in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves a two-stage esterification process. Initially, adipic acid is reacted with a higher molecular weight alcohol to form a monoester. Subsequently, the monoester is further reacted with a lower molecular weight alcohol to produce the final diester product . This method ensures high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl decyl adipate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water, leading to the formation of adipic acid and the corresponding alcohols .
Common Reagents and Conditions
Esterification: Adipic acid, butyl alcohol, decyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: this compound.
Hydrolysis: Adipic acid, butyl alcohol, decyl alcohol.
Applications De Recherche Scientifique
Butyl decyl adipate is widely used in various scientific research applications due to its unique properties:
Mécanisme D'action
The primary mechanism by which butyl decyl adipate exerts its effects is through plasticization. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing their mobility and flexibility . This results in enhanced mechanical properties and processability of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyl adipate
- Diisodecyl adipate
- Dioctyl azelate
- Dioctyl sebacate
Comparison
Butyl decyl adipate is unique due to its balanced properties of low toxicity, biodegradability, and effective plasticization. Compared to dioctyl adipate and diisodecyl adipate, it offers similar plasticizing efficiency but with a lower environmental impact . Its biodegradability also makes it a preferable choice over dioctyl azelate and dioctyl sebacate, which may have longer degradation times .
Propriétés
Numéro CAS |
71850-02-7 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1-O-butyl 6-O-decyl hexanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-8-9-10-11-14-18-24-20(22)16-13-12-15-19(21)23-17-6-4-2/h3-18H2,1-2H3 |
Clé InChI |
CQFSFICNQMMTDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


